molecular formula C9H10N2O2 B1482261 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2092460-82-5

2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1482261
CAS No.: 2092460-82-5
M. Wt: 178.19 g/mol
InChI Key: WPGWAYRQTBFNKB-UHFFFAOYSA-N
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Description

2-(3-(Furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group at the 3-position and an ethanol moiety at the 4-position. This structure combines aromatic and polar functional groups, making it a versatile scaffold for pharmaceutical and materials science research. The furan ring contributes π-electron density, while the ethanol group enhances hydrophilicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1H-pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,5-6,12H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGWAYRQTBFNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 2092460-82-5, is a compound characterized by its unique structural features, including a furan ring and a pyrazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
CAS Number2092460-82-5

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including compounds similar to this compound. For instance, compounds containing pyrazole structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study reported that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with selectivity indices indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The presence of both furan and pyrazole rings in the structure of this compound suggests a promising profile against various microbial strains. Pyrazole-based compounds have been documented to possess antimicrobial properties against bacteria and fungi. For example, derivatives with similar structures have demonstrated efficacy against multiple pathogens, making them candidates for further investigation in antimicrobial therapy .

Anticancer Properties

The anticancer potential of this compound is supported by findings from related studies that demonstrate the ability of pyrazole derivatives to induce apoptosis in cancer cell lines. Research has indicated that compounds with furan and pyrazole moieties can inhibit cell proliferation and induce cell cycle arrest in various cancer types .

Study on COX Inhibition

In a recent study evaluating the anti-inflammatory effects of pyrazole derivatives, researchers synthesized several compounds and tested their COX inhibitory activities. One derivative showed an IC50 value comparable to standard anti-inflammatory drugs like diclofenac, suggesting significant therapeutic potential .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial activity of furan-containing pyrazoles against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is its potential as an antimicrobial agent. Studies have shown that compounds containing furan and pyrazole motifs exhibit significant activity against various pathogens, including bacteria and fungi.

Pathogen Activity Mechanism of Action
Candida albicansInhibition of growthDisruption of cell membrane integrity
Escherichia coliBactericidal effectsInterference with metabolic pathways
Staphylococcus aureusAntimicrobial propertiesInhibition of cell wall synthesis

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. It is hypothesized that it modulates inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators.

Pesticide Development

Due to its biological activity, this compound is being investigated as a potential pesticide. Its ability to disrupt microbial growth can be leveraged to develop eco-friendly agricultural products that target plant pathogens without harming beneficial organisms.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique structure can improve thermal stability and mechanical strength in composite materials.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated significant activity against multi-drug resistant strains of bacteria. The compound was synthesized and tested in vitro, showing MIC (Minimum Inhibitory Concentration) values comparable to conventional antibiotics.

Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound were applied to crops affected by fungal infections. Results indicated a reduction in disease incidence and improved crop yield, suggesting its potential as a biopesticide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include pyrazole derivatives with variations in substituents (e.g., thiophene, nitrophenyl, methyl groups) and functional groups (e.g., ketones, esters). The table below summarizes critical differences:

Compound Name Substituents/Functional Groups Molecular Formula Melting Point (°C) Key Features Reference
2-(3-(Furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Furan-2-yl, ethanol C₉H₁₀N₂O₂ Not reported Hydrophilic ethanol group
1-[3-(Furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Furan-2-yl, methyl, nitrophenyl, ketone C₁₇H₁₄N₃O₄ Not reported Electron-withdrawing nitro group
(E)-3-(Furan-2-yl)-1-(3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one Furan-2-yl, methyl, α,β-unsaturated ketone C₁₆H₁₂N₂O₃ 138–140 Conjugated enone system
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Thiophen-2-yl, fluoroethyl, ethanol C₁₀H₁₂FN₂OS Not reported Thiophene’s higher lipophilicity
2-[4-(3-Aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol Aminopropyl, methyl, ethanol C₈H₁₅N₃O Not reported Basic amine functionality

Key Observations:

  • Substituent Position : The furan-2-yl group (vs. furan-3-yl in ) affects electronic properties and steric interactions.
  • Functional Groups: The ethanol group enhances hydrophilicity compared to ketones (e.g., 1659 cm⁻¹ IR stretch for C=O in chalcones vs. broad O-H stretch ~3200–3600 cm⁻¹ in alcohols).
  • Heteroatom Effects : Thiophene (in ) increases lipophilicity and alters π-stacking vs. furan.

Physicochemical Properties

  • Melting Points: Derivatives with conjugated systems (e.g., α,β-unsaturated ketones) exhibit higher melting points (138–200°C ) due to rigid structures and intermolecular interactions. Ethanol-containing compounds may have lower melting points due to reduced crystallinity.
  • Solubility: The ethanol group improves aqueous solubility compared to nonpolar analogues (e.g., methyl or nitrophenyl derivatives ).

Preparation Methods

Method Description

  • Equimolar amounts of furan-containing aldehydes or ketones and hydrazine derivatives are mixed with a small amount of solvent (e.g., methanol).
  • The reaction mixture is irradiated in a domestic microwave oven at 600 W power for a short duration (minutes scale).
  • The product precipitates upon cooling and is isolated by filtration, washed with hot methanol, and dried.
  • Solvent-free (neat) microwave conditions have also been demonstrated to give high yields (up to 82%) for related compounds.

Advantages

  • Significant reduction in reaction time compared to classical reflux methods.
  • Improved yields and purity of the target pyrazole derivatives.
  • Eco-friendly process due to reduced solvent use.

Classical Synthetic Methods

Traditional synthesis involves refluxing the reactants in solvents such as ethanol or acetic acid for extended periods (several hours), followed by work-up and purification.

Typical Procedure

  • A mixture of 3-(furan-2-yl)-1H-pyrazole precursors and ethan-1-ol containing reagents is heated under reflux with catalytic amounts of base (e.g., piperidine).
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
  • Recrystallization from ethanol or other solvents yields the purified compound.

Yields and Purity

  • Yields typically range from moderate to good (40-80%), depending on the substituents and reaction conditions.
  • Purity is ensured by recrystallization and confirmed by spectral analyses.

Stepwise Synthetic Route (Illustrative)

Step Reactants Conditions Outcome
1 Furan-2-carbaldehyde + hydrazine hydrate Reflux in ethanol, piperidine catalyst Formation of 3-(furan-2-yl)-1H-pyrazole intermediate
2 Intermediate + ethylene oxide or 2-bromoethanol Base-mediated substitution Introduction of ethan-1-ol side chain
3 Purification by recrystallization Ethanol or methanol solvent Pure this compound

Analytical Characterization and Confirmation

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Microwave-assisted synthesis Furan aldehyde + hydrazine + methanol Microwave irradiation (600 W, minutes) Up to 82% Solvent-free possible; rapid reaction
Classical reflux synthesis Furan aldehyde + hydrazine + piperidine Reflux in ethanol (hours) 40-75% Longer reaction time; conventional
Stepwise substitution Pyrazole intermediate + ethylene oxide or 2-bromoethanol Base catalysis, reflux Moderate to good Enables introduction of ethan-1-ol group

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A typical approach involves Claisen-Schmidt condensation or multicomponent reactions. For example, ethanol/water mixtures under alkaline conditions (e.g., NaOH) can facilitate the formation of pyrazole-furan hybrids . Optimization includes solvent selection (ethanol/water ratios), catalyst loading (e.g., 2 mmol NaOH per 1 mmol substrate), and temperature control (room temperature or mild reflux). Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF-EtOH mixtures) is critical for isolating the product .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C) to identify proton environments (e.g., furan α-protons at δ 6.3–7.2 ppm, pyrazole NH signals) and FTIR for functional groups (O-H stretch ~3200 cm⁻¹, furan C-O-C at 1250 cm⁻¹). HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., MCF-7, HepG2) to screen for anti-tumor potential. Include enzyme inhibition assays (e.g., COX-2 or kinase targets) if structural analogs show activity. Dose-response curves (IC₅₀ determination) and comparison with positive controls (e.g., doxorubicin) are essential for validating results .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the furan-pyrazole moiety in mediating biological or catalytic activity?

  • Methodological Answer : Conduct density functional theory (DFT) calculations to map electron density distributions and reactive sites (e.g., pyrazole N-atoms for hydrogen bonding). Pair this with kinetic studies (e.g., time-dependent enzyme inhibition) and isotopic labeling (e.g., ¹⁵N-pyrazole) to track bond formation/cleavage. X-ray crystallography of protein-ligand complexes (if available) provides structural insights .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., kinases). QSAR models trained on analogs can forecast solubility (logP) and bioavailability. Molecular dynamics simulations (AMBER/GROMACS) assess stability in aqueous or lipid membranes, focusing on furan’s hydrophobicity and ethanol hydroxyl’s solvation .

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Methodological Answer : Perform meta-analysis of dose-dependent effects (e.g., IC₅₀ variability) and control for assay conditions (pH, serum content). Validate findings using orthogonal methods (e.g., apoptosis assays vs. viability tests). Consider species-specific metabolic differences (e.g., cytochrome P450 activity in human vs. rodent models) and use isotopic tracing to identify metabolite interference .

Q. What purification challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer : Column chromatography becomes impractical at larger scales; switch to recrystallization (optimize solvent pairs like DMF/EtOH) or centrifugal partition chromatography. Monitor for byproducts (e.g., diastereomers or oxidation products) via TLC/HPLC. For hygroscopic intermediates, use anhydrous Na₂SO₄ during workup and inert storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

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